(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid
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Overview
Description
®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) protection, followed by the introduction of the benzylamino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(phenylamino)propanoic acid
- ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(methylamino)propanoic acid
Uniqueness
Compared to similar compounds, ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is unique due to its specific structural features, such as the presence of the benzylamino group. This structural uniqueness contributes to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRWKKOUPUBQM-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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